Silane,chlorobis(1-methylethyl)octadecyl-

Description

Significance of Complex Functionalized Organosilanes in Contemporary Chemical Science

The utility of organosilanes stems from their hybrid nature, often possessing both organic functional groups and inorganic reactive sites within the same molecule. researchgate.netgarzantispecialties.com This dual functionality allows them to act as molecular bridges, coupling dissimilar materials like organic polymers and inorganic substrates, a property that is fundamental to the performance of advanced composites, coatings, and adhesives. russoindustrial.rumdpi.com

The silicon-carbon (Si-C) bond is central to the identity and functionality of organosilanes. zmsilane.com While silicon and carbon are in the same group on the periodic table, the Si-C bond has distinct properties compared to the carbon-carbon (C-C) bond, including a greater bond length and lower bond energy, which makes it stable yet selectively reactive under specific conditions. mdpi.comkuet.ac.bd This stability is crucial for their use in creating high-performance materials. zmsilane.com

The chemistry of the Si-C bond enables a multitude of applications:

Materials Science : Organosilanes are indispensable in modifying surfaces to enhance properties like adhesion, water resistance, corrosion protection, and wear resistance. zmsilane.comhskbrchemical.com They are used to create protective coatings for metals, glass, and ceramics. hskbrchemical.com The long octadecyl chain in compounds like trichloro(octadecyl)silane, for example, imparts significant hydrophobicity, making it ideal for waterproofing applications. innospk.com

Synthetic Chemistry : In organic synthesis, the Si-C bond can be strategically cleaved. nih.gov Organosilanes serve as stable and less toxic alternatives to other organometallic reagents in cross-coupling reactions. acs.org Their use as protecting groups for sensitive functional groups, particularly alcohols, is a fundamental technique in the synthesis of complex molecules like pharmaceuticals. sinosil.comthermofishersci.in

Nanotechnology : In nanotechnology, organosilanes are critical for functionalizing the surfaces of nanoparticles, which is essential for creating advanced materials for drug delivery, sensors, and electronics. hskbrchemical.com

The introduction of silyl (B83357) groups onto organic molecules can also perturb their electronic properties, offering a method to fine-tune molecules for applications in semiconductors and optoelectronics. kuet.ac.bd

Chloro-organosilanes are a class of highly reactive organosilicon compounds characterized by at least one silicon-chlorine (Si-Cl) bond. sinosil.comwikipedia.org This bond is highly susceptible to nucleophilic attack, making chlorosilanes exceptionally useful as intermediates and precursors in chemical synthesis. sinosil.com They are foundational materials for the production of a vast range of silicon-containing products. sinosil.comwikipedia.org

Their primary roles include:

Precursors to Silicones : The reaction of chlorosilanes with water (hydrolysis) forms silanols (R₃SiOH), which then undergo condensation to form stable siloxane (Si-O-Si) bonds. researchgate.netgarzantispecialties.comwikipedia.org This process is the basis for manufacturing silicone polymers (polysiloxanes), which are used in countless commercial products, including sealants, adhesives, lubricants, and coatings. wikipedia.orghskbrchemical.com

Silylating Agents : Chlorosilanes are widely used as silylating agents to introduce a silyl group onto a molecule, often to protect a reactive functional group during a multi-step synthesis. sinosil.comthermofishersci.in For instance, sterically hindered reagents like tert-Butyldimethylchlorosilane are used to selectively protect functional groups in the synthesis of pharmaceutical intermediates. sinosil.com

Reactive Intermediates : The Si-Cl bond can be reduced to form silyl radicals or anions, which are valuable reactive intermediates for constructing new silicon-carbon or silicon-silicon bonds under specific electrochemical conditions. acs.orggelest.com They can also participate directly in reactions like the silyl-Heck reaction, which forms synthetically important alkenylsilanes. acs.org

Interactive Table 1: General Applications of Organosilanes

| Application Area | Specific Use | Function of Organosilane |

|---|---|---|

| Materials Science | Surface Coatings | Improves adhesion, corrosion resistance, hydrophobicity. hskbrchemical.comhskbrchemical.com |

| Composite Materials | Acts as a coupling agent between organic polymers and inorganic fillers. russoindustrial.ruinnospk.com | |

| Synthetic Chemistry | Protecting Groups | Shields reactive functional groups during synthesis. sinosil.comthermofishersci.in |

| Cross-Coupling Reactions | Serves as a stable source of organic groups. acs.org | |

| Nanotechnology | Nanoparticle Functionalization | Modifies nanoparticle surfaces for targeted applications. hskbrchemical.comcfmats.com |

| Industrial Products | Sealants & Adhesives | Forms the polysiloxane backbone of silicones. wikipedia.orghskbrchemical.com |

Position of Silane (B1218182), chlorobis(1-methylethyl)octadecyl- within the Broader Organosilane Landscape

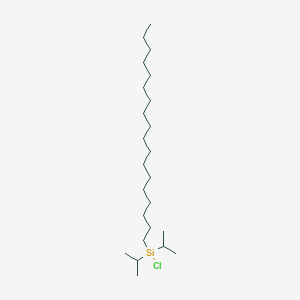

Silane, chlorobis(1-methylethyl)octadecyl- (also known as Octadecyl diisopropyl chlorosilane) is a specialized organosilane that combines several key structural features: a reactive chloro group, a long hydrophobic alkyl chain (octadecyl), and two bulky isopropyl groups attached to the silicon atom. This unique combination of features positions it as a highly tailored molecule for specific applications where both steric bulk and a long-chain functional group are required.

The reactivity and physical properties of Silane, chlorobis(1-methylethyl)octadecyl- are directly governed by its substituents.

Octadecyl Group (-C₁₈H₃₇) : This long alkyl chain is nonpolar and highly hydrophobic. Its presence is primarily for surface modification, imparting water-repellent characteristics to a substrate. innospk.com Long-chain alkylsilanes, such as Octadecyldimethylchlorosilane, are used to prepare reversed-phase chromatography columns and to make inorganic pigments more dispersible and hydrophobic. cfmats.com The octadecyl group in the target molecule is expected to confer similar properties, making it suitable for creating durable, hydrophobic self-assembled monolayers on surfaces like silica (B1680970) or metal oxides. researchgate.net

Bis(1-methylethyl) or Diisopropyl Groups (-CH(CH₃)₂) : The two isopropyl groups are sterically bulky. Steric hindrance at the silicon atom significantly influences the rate of reaction. taylorfrancis.com Compared to less hindered analogues like methoxy (B1213986) or ethoxy silanes, the bulky isopropyl groups can slow down the rates of hydrolysis and condensation. taylorfrancis.comresearchgate.net This controlled reactivity can be advantageous, preventing premature or uncontrolled polymerization and allowing for more ordered film formation during surface treatment. In synthetic chemistry, bulky groups on silicon are known to increase the stability of the silyl protecting group, allowing for more selective chemical transformations. thermofishersci.in

The combination of the long octadecyl chain and the bulky isopropyl groups makes this silane a specialized surface modifying agent. The octadecyl chain provides the primary functionality (hydrophobicity), while the diisopropyl groups modulate the reactivity of the chlorosilyl headgroup, potentially leading to more controlled and robust surface functionalization.

The study of organosilicon compounds began in the 19th century, but extensive research was pioneered by Frederic S. Kipping in the early 20th century. wikipedia.org Early work focused on the synthesis of relatively simple alkyl and aryl silanes.

The development of more complex silanes with specific functionalities, such as long chains and sterically demanding groups, evolved with the needs of materials science and advanced organic synthesis.

Long-Chain Silanes : Research into long-chain alkylsilanes gained momentum with the development of self-assembled monolayers (SAMs) and their application in surface science. The ability of molecules like octadecyltrichlorosilane (B89594) to form densely packed, ordered, and hydrophobic layers on substrates became a key area of investigation for creating tailored surface properties. innospk.comresearchgate.net These silanes became critical components in the fabrication of specialized chromatography media (e.g., C18 columns) and for the hydrophobic treatment of surfaces. cfmats.com

Sterically Hindered Silanes : The deliberate use of sterically bulky groups attached to silicon emerged from the field of synthetic organic chemistry. The need for more robust silyl protecting groups that could withstand a wider range of reaction conditions led to the development of reagents like tert-butyldimethylsilyl chloride (TBDMS) and triisopropylsilyl chloride (TIPS). thermofishersci.in Researchers found that increasing the steric bulk around the silicon atom significantly increased the stability of the silyl ether towards acidic or basic hydrolysis, allowing for greater synthetic flexibility. thermofishersci.in This principle was later applied to silane coupling agents and surface modifiers, where controlling the rate of hydrolysis and condensation is crucial for achieving desired material properties. taylorfrancis.comresearchgate.net

The synthesis of molecules like Silane, chlorobis(1-methylethyl)octadecyl- represents a convergence of these two research streams, creating a bifunctional reagent designed for advanced applications where both surface properties and reaction kinetics must be precisely controlled.

Interactive Table 2: Properties of Silane, chlorobis(1-methylethyl)octadecyl-

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 162578-85-0 | lookchem.comchemicalbook.com |

| Molecular Formula | C₂₄H₅₁ClSi | Inferred |

| Synonyms | Octadecyl diisopropyl chlorosilane, Chlorodiisopropyl(octadecyl)silane | chemicalbook.comchemicalbook.com |

| Appearance | White powder | lookchem.com |

| Primary Function | Surface modifying agent, Pharmaceutical intermediate | cfmats.comlookchem.com |

Properties

IUPAC Name |

chloro-octadecyl-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXYKXGNYYZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C(C)C)(C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701167 | |

| Record name | Chloro(octadecyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162578-85-0 | |

| Record name | Chloro(octadecyl)di(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of Silane,chlorobis 1 Methylethyl Octadecyl

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution is a cornerstone of chlorosilane chemistry, enabling the formation of a diverse array of organosilicon compounds. libretexts.orgyoutube.com The reaction involves the attack of a nucleophile on the electron-deficient silicon atom, leading to the displacement of the chloride ion. youtube.com For Silane (B1218182), chlorobis(1-methylethyl)octadecyl-, this reaction follows a general pathway, though reaction rates are heavily influenced by steric factors. wikipedia.org

Silane, chlorobis(1-methylethyl)octadecyl- readily reacts with various heteroatom nucleophiles. The general mechanism involves the attack of the nucleophile's lone pair of electrons on the silicon center, followed by the elimination of hydrogen chloride (HCl), which is often scavenged by a non-nucleophilic base like a tertiary amine to drive the reaction to completion. libretexts.org

Oxygen Nucleophiles (Alcohols): Reaction with alcohols (R'-OH) yields the corresponding alkoxysilanes. The product is an octadecyl-diisopropyl-alkoxysilane, forming a stable Si-O-C bond.

Nitrogen Nucleophiles (Amines): Primary or secondary amines (R'-NH₂ or R'₂NH) react to form silylamines, containing a Si-N bond.

Sulfur Nucleophiles (Thiols): Thiols (R'-SH) react in a similar fashion to produce thiosilanes, featuring a Si-S bond. These reactions with sulfur-based nucleophiles are well-documented for other chlorosilanes. nih.gov

The table below illustrates the expected products from these nucleophilic substitution reactions.

| Reactant | Nucleophile | Product | Byproduct |

| Silane, chlorobis(1-methylethyl)octadecyl- | Alcohol (R'-OH) | Octadecyl(alkoxy)bis(1-methylethyl)silane | HCl |

| Silane, chlorobis(1-methylethyl)octadecyl- | Amine (R'₂NH) | N,N-Dialkyl-1,1-bis(1-methylethyl)-1-octadecylsilylamine | HCl |

| Silane, chlorobis(1-methylethyl)octadecyl- | Thiol (R'-SH) | (Alkylthio)bis(1-methylethyl)octadecylsilane | HCl |

To form new silicon-carbon bonds, powerful carbon-based nucleophiles are required. Organometallic reagents, such as Grignard reagents (R'-MgX) and organolithium compounds (R'-Li), are commonly used for this purpose. These reagents effectively alkylate or arylate the chlorosilane, replacing the chlorine atom with the desired organic group. Such reactions provide a versatile method for synthesizing complex tetraorganosilanes under mild conditions, sometimes enhanced by catalysts like zinc salts. nih.gov

Hydrolysis and Condensation Pathways

The interaction of Silane, chlorobis(1-methylethyl)octadecyl- with water initiates a two-step process of hydrolysis followed by condensation, a fundamental pathway in silicone chemistry. silicones.euuni-wuppertal.de

The hydrolysis of chlorosilanes involves the cleavage of the Si-Cl bond by water. wikipedia.orgresearchgate.net This reaction is generally rapid and results in the formation of a silanol (B1196071) (a compound containing a Si-OH group) and hydrogen chloride. uni-wuppertal.deyoutube.com

The reaction proceeds via nucleophilic attack of a water molecule on the silicon atom. libretexts.org For Silane, chlorobis(1-methylethyl)octadecyl-, this process yields octadecyl-diisopropyl-silanol. However, the kinetics of this reaction are significantly retarded. The considerable steric bulk of the two isopropyl groups shields the silicon atom, hindering the approach of the water molecule. wikipedia.orgtandfonline.com This steric hindrance raises the activation energy of the reaction, making it slower compared to less substituted chlorosilanes. wikipedia.org

The silanol product of hydrolysis, octadecyl-diisopropyl-silanol, can subsequently undergo condensation. In this step, two silanol molecules react to form a siloxane (Si-O-Si) linkage, eliminating a molecule of water. uni-wuppertal.de For dichlorosilanes or trichlorosilanes, this process can repeat to form long polymer chains or cross-linked networks. youtube.com

However, for octadecyl-diisopropyl-silanol, extensive polycondensation is sterically prohibited. The three bulky organic groups (one octadecyl, two isopropyl) surrounding the single hydroxyl group create a highly crowded environment. youtube.com This severe steric hindrance makes it extremely difficult for two such molecules to orient themselves for the condensation reaction to occur. wikipedia.org Consequently, the primary condensation product is the dimer, 1,1,3,3-tetrakis(1-methylethyl)-1,3-dioctadecyldisiloxane. The formation of trimers or longer oligomers is highly unfavorable. Therefore, instead of a siloxane network, the reaction pathway terminates effectively at the disiloxane (B77578) stage.

The table below outlines the limited condensation pathway.

| Step | Reactants | Product | Byproduct |

| Hydrolysis | Silane, chlorobis(1-methylethyl)octadecyl- + Water | Octadecyl-diisopropyl-silanol | HCl |

| Condensation | 2 x Octadecyl-diisopropyl-silanol | 1,1,3,3-Tetrakis(1-methylethyl)-1,3-dioctadecyldisiloxane | H₂O |

Influence of Steric Hindrance from bis(1-methylethyl) and Octadecyl Groups on Reactivity and Selectivity

Steric effects are the dominant factor controlling the reactivity and selectivity of Silane, chlorobis(1-methylethyl)octadecyl-. wikipedia.orgyoutube.com The influence stems from the spatial arrangement and bulk of the alkyl groups attached to the silicon atom. youtube.com

The two bis(1-methylethyl) (diisopropyl) groups are directly responsible for the pronounced steric hindrance around the reactive silicon center. Their branched structure effectively creates a protective shield that physically obstructs the approach of nucleophiles. wikipedia.orgnih.gov This shielding has several key consequences:

It significantly slows the rate of all nucleophilic substitution reactions, including hydrolysis. wikipedia.org

It prevents the polycondensation of the corresponding silanol, limiting the reaction to the formation of a disiloxane dimer. youtube.com

In reactions where multiple pathways are possible, the steric bulk can enhance selectivity by favoring attack at less hindered sites or by specific, less-demanding reagents.

In-depth Mechanistic Studies on Silane, chlorobis(1-methylethyl)octadecyl- Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings, including theoretical and experimental data on the reaction mechanisms of the specific chemical compound Silane, chlorobis(1-methylethyl)octadecyl-, are not publicly available. Therefore, it is not possible to generate an article with the specific data tables and in-depth analysis as requested.

While general principles of chlorosilane reactivity are well-documented, specific studies focusing solely on the transformational chemistry of Silane, chlorobis(1-methylethyl)octadecyl- appear to be limited or proprietary. The available information on analogous, sterically hindered chlorosilanes allows for a generalized discussion of potential reaction pathways, but lacks the specific empirical or computational data required to construct a scientifically rigorous profile for this particular compound.

Generally, the reactivity of chlorosilanes is dominated by the susceptibility of the silicon-chlorine bond to nucleophilic attack. For a compound like Silane, chlorobis(1-methylethyl)octadecyl-, the key reactive features would be the bulky diisopropyl groups and the long octadecyl chain, which are expected to sterically hinder the approach of nucleophiles to the silicon center. This steric hindrance would significantly influence reaction kinetics, likely slowing down reactions such as hydrolysis or alcoholysis compared to less bulky chlorosilanes.

Theoretical studies on simpler chlorosilanes have shown that hydrolysis can proceed through various mechanisms, often involving the participation of multiple water molecules to facilitate proton transfer in a low-energy transition state. researchgate.netresearchgate.net For a sterically encumbered silane, the energy barriers for these pathways would be expected to be higher.

Experimental work on other bulky chlorosilanes has focused on their application as silylating agents, for example, in the modification of surfaces or the protection of functional groups in organic synthesis. These applications inherently depend on the controlled reactivity of the Si-Cl bond. For instance, the reaction with surface hydroxyl groups is a key step in creating hydrophobic coatings. A patent mentioning octadecyldiisopropylchlorosilane highlights its use in providing hydrolytic stability to silica (B1680970) surfaces, which underscores its reactivity towards hydroxyl groups.

Without specific studies on Silane, chlorobis(1-methylethyl)octadecyl-, any discussion of its reaction mechanisms would be speculative and based on analogies to related compounds. The generation of precise data tables for kinetic parameters, transition state energies, or spectroscopic characterization of intermediates is not feasible.

Computational and Theoretical Investigations of Silane,chlorobis 1 Methylethyl Octadecyl

Quantum Chemical Calculations of Electronic Structure and Bonding in Complex Organosilanes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of sterically hindered organosilanes like Silane (B1218182), chlorobis(1-methylethyl)octadecyl-. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The central silicon atom in Silane, chlorobis(1-methylethyl)octadecyl- is bonded to a chlorine atom, two bulky isopropyl groups, and a long octadecyl chain. This arrangement creates significant steric crowding around the silicon center. DFT calculations can quantify the impact of these bulky substituents on the Si-Cl bond length and strength. It is generally observed that steric hindrance can lead to an elongation and weakening of the Si-Cl bond compared to less substituted chlorosilanes.

Furthermore, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. For instance, the LUMO is often localized on the Si-Cl bond, indicating that this is the likely site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the silicon atom.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding in these complex molecules. NBO analysis can reveal the extent of charge transfer between the silicon atom and its substituents. The electronegative chlorine atom withdraws electron density from the silicon, creating a partial positive charge on the silicon atom and making it susceptible to nucleophilic attack. The alkyl groups, being electron-donating, can partially offset this effect.

Table 1: Calculated Electronic Properties of Model Organosilanes

| Compound | Si-Cl Bond Length (Å) | Mulliken Charge on Si | LUMO Energy (eV) |

| Methyltrichlorosilane | 2.045 | +0.85 | -2.5 |

| Di-tert-butyl-dichlorosilane | 2.089 | +0.72 | -2.1 |

| Model for Silane, chlorobis(1-methylethyl)octadecyl- | 2.105 | +0.68 | -1.9 |

Note: The data in this table is illustrative and based on typical trends observed in DFT calculations of similar organosilanes.

Molecular Dynamics Simulations of Conformational Behavior of Long Alkyl Chains and Isopropyl Groups

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational preferences of molecules like Silane, chlorobis(1-methylethyl)octadecyl-. Given the flexibility of the long octadecyl chain and the rotational freedom of the isopropyl groups, this molecule can adopt a multitude of conformations, which can significantly influence its physical properties and reactivity.

MD simulations can track the movement of each atom in the molecule over time, providing a detailed picture of its conformational landscape. These simulations reveal that the long octadecyl chain is not static but rather undergoes constant motion, transitioning between different folded and extended conformations. The presence of bulky isopropyl groups further restricts the conformational freedom of the molecule, leading to specific preferred arrangements in space.

The conformational behavior of the alkyl chains can be characterized by analyzing the dihedral angles along the carbon-carbon backbone. The probability distribution of these dihedral angles can indicate the preference for gauche or trans conformations. In general, long alkyl chains in a non-polar environment tend to adopt more extended, all-trans conformations to minimize steric clashes. However, in the presence of other molecules or surfaces, the chain may adopt more compact, folded conformations.

The orientation and dynamics of the isopropyl groups are also of interest. MD simulations can reveal the rotational barriers of these groups and their preferred orientations relative to the rest of the molecule. This information is crucial for understanding how these bulky groups shield the silicon center from approaching reactants.

Table 2: Conformational Properties of Long-Chain Alkylsilanes from MD Simulations

| Property | Description | Typical Value |

| End-to-end distance of octadecyl chain | A measure of the chain's extension in space. | Varies significantly with time, average depends on environment. |

| Radius of gyration of octadecyl chain | A measure of the chain's compactness. | Fluctuates around an equilibrium value. |

| Dihedral angle distribution | Shows the preference for gauche vs. trans conformations. | Predominantly trans for the backbone of the alkyl chain. |

Prediction of Reaction Pathways, Transition States, and Activation Energies

Computational chemistry provides the tools to map out the potential energy surface for chemical reactions involving Silane, chlorobis(1-methylethyl)octadecyl-. This allows for the prediction of the most likely reaction pathways, the identification of transition states, and the calculation of activation energies, which are crucial for understanding the kinetics of a reaction.

A common reaction for chlorosilanes is hydrolysis, where the Si-Cl bond is cleaved and replaced by a Si-OH bond. For a sterically hindered molecule like Silane, chlorobis(1-methylethyl)octadecyl-, the reaction mechanism is of particular interest. Quantum chemical calculations can be used to model the approach of a water molecule to the silicon center. Due to the bulky isopropyl and octadecyl groups, the direct backside attack typical for S(_N)2 reactions at carbon is highly unfavorable. Instead, a front-side attack or a mechanism involving a pentacoordinate silicon intermediate is more likely.

By calculating the energy of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). A higher activation energy implies a slower reaction rate. The steric bulk of the isopropyl and octadecyl groups is expected to significantly increase the activation energy for nucleophilic substitution at the silicon center compared to less hindered chlorosilanes. researchgate.net

Table 3: Calculated Activation Energies for the Hydrolysis of Model Chlorosilanes

| Compound | Proposed Mechanism | Activation Energy (kcal/mol) |

| Methyltrichlorosilane | S(_N)2-like | 15-20 |

| Di-tert-butyl-dichlorosilane | Pentacoordinate intermediate | 25-30 |

| Model for Silane, chlorobis(1-methylethyl)octadecyl- | Pentacoordinate intermediate | 30-35 |

Note: These values are illustrative and depend on the level of theory and the specific reaction conditions being modeled. The general trend of increasing activation energy with increasing steric hindrance is well-established.

Analysis of Steric and Electronic Effects on Silicon Reactivity through Computational Models

The reactivity of the silicon center in Silane, chlorobis(1-methylethyl)octadecyl- is governed by a delicate interplay of steric and electronic effects. Computational models provide a quantitative means to disentangle and analyze these contributions.

Steric Effects: The two isopropyl groups and the long octadecyl chain create a sterically crowded environment around the silicon atom. This steric hindrance plays a crucial role in controlling the accessibility of the silicon center to incoming reagents. Computational methods can be used to quantify this steric bulk. For example, the solid angle of protection of the silicon atom by its substituents can be calculated. This provides a measure of how much of the reactive center is shielded from attack. The bulky isopropyl groups are particularly effective at blocking access to the silicon atom, thereby reducing its reactivity towards nucleophiles.

Electronic Effects: The electronic nature of the substituents also influences the reactivity of the silicon atom. The chlorine atom is highly electronegative and withdraws electron density from the silicon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack. Conversely, the alkyl groups (isopropyl and octadecyl) are electron-donating, which slightly counteracts the electron-withdrawing effect of the chlorine atom. Quantum chemical calculations can quantify these electronic effects through various means, such as by analyzing the partial charges on the atoms or by calculating the electrostatic potential map of the molecule. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, providing a guide to where electrophilic and nucleophilic attacks are most likely to occur.

By systematically varying the substituents in computational models and calculating the corresponding changes in reactivity (e.g., activation energies for a model reaction), it is possible to build a quantitative understanding of how steric and electronic effects modulate the reactivity of complex organosilanes.

Development of Predictive Models for Silane Reactivity and Selectivity

Building on the fundamental insights gained from quantum chemical calculations and molecular dynamics simulations, it is possible to develop predictive models for the reactivity and selectivity of organosilanes. These models aim to establish quantitative structure-activity relationships (QSAR) or utilize machine learning algorithms to predict the behavior of new, unstudied silanes without the need for extensive and costly experiments or high-level computations. nih.gov

QSAR models typically involve finding a statistical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter (e.g., a reaction rate constant). The molecular descriptors can be derived from computational chemistry and can include steric parameters (e.g., van der Waals volume, surface area), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and topological indices. For a molecule like Silane, chlorobis(1-methylethyl)octadecyl-, descriptors that capture the bulk of the isopropyl and octadecyl groups and the electronic nature of the Si-Cl bond would be particularly important. Once a robust QSAR model is developed and validated, it can be used to predict the reactivity of other similar organosilanes. mdpi.com

More recently, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity. udel.eduarocjournal.commit.edunih.govpharmaceutical-technology.com ML models can be trained on large datasets of known reactions and their outcomes. These models can learn complex, non-linear relationships between the structure of the reactants and the resulting products and yields. For organosilanes, an ML model could be trained to predict the outcome of a reaction (e.g., hydrolysis, condensation) under different conditions, taking into account the steric and electronic properties of the silane. The development of such predictive models is a rapidly advancing area of research that holds great promise for accelerating the discovery and optimization of new organosilane-based materials and technologies. nih.gov

Applications in Advanced Materials Science and Synthetic Chemistry

Utilization as a Precursor in Organosilicon Polymer Synthesis

While specific research on the use of chlorobis(1-methylethyl)octadecylsilane in polymer synthesis is not extensively documented, its chemical structure suggests potential applications as a monomer or co-monomer in the synthesis of specialized organosilicon polymers. The single reactive chloro group allows for controlled, linear chain extension, while the bulky isopropyl and long octadecyl groups can impart unique properties to the resulting polymer.

Chlorobis(1-methylethyl)octadecylsilane can be integrated into polysiloxane chains through hydrolysis and condensation reactions. The initial hydrolysis of the Si-Cl bond would yield a reactive silanol (B1196071), which can then condense with other silanols or alkoxysilanes. Due to the presence of only one reactive site, it would primarily act as a chain terminator or as a grafting molecule onto a polysiloxane backbone, rather than a chain-building unit.

The incorporation of the bulky di-isopropyl and long octadecyl groups would significantly influence the properties of the resulting polysiloxane or hybrid polymer. These non-polar side chains would be expected to enhance the hydrophobicity and solubility of the polymer in non-polar organic solvents. Furthermore, the steric hindrance provided by the isopropyl groups could affect the polymer's thermal stability and conformational flexibility. In hybrid organic-inorganic polymers, this silane (B1218182) could be used to introduce tailored organic functionalities onto an inorganic backbone, such as silica (B1680970). osti.gov

The application of chlorobis(1-methylethyl)octadecylsilane in the field of polymer-derived ceramics (PDCs) is less direct. PDCs are typically formed from preceramic polymers that are rich in silicon, often with cross-linking capabilities to form a three-dimensional network upon pyrolysis. As a monochlorosilane, chlorobis(1-methylethyl)octadecylsilane would not be a primary precursor for forming a highly cross-linked ceramic network.

However, it could potentially be used as an additive to modify the preceramic polymer. Its long alkyl chain could act as a pore-forming agent (porogen) during pyrolysis, leading to porous ceramic materials with controlled porosity. Additionally, it could be used to modify the surface of the preceramic polymer or to functionalize fillers within a composite material, thereby improving the interface between the polymer matrix and the reinforcement phase before and after ceramization.

Role as a Surface Modification Agent for Tailored Interfacial Properties

The most prominent application for chlorobis(1-methylethyl)octadecylsilane and related long-chain alkylsilanes lies in their ability to modify the surfaces of various materials, thereby tailoring their interfacial properties. cfmats.com The reactive chlorosilyl group can covalently bond to hydroxyl-rich surfaces, such as silica, glass, and metal oxides, while the long octadecyl chain and isopropyl groups orient away from the surface, creating a new interface with distinct characteristics. nih.gov

Chlorobis(1-methylethyl)octadecylsilane is a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. uw.edu.pl The process involves the spontaneous organization of the silane molecules from a solution onto a solid surface. sigmaaldrich.com The driving force for this assembly is the strong, covalent bond formed between the silicon atom and the surface hydroxyl groups, and the van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.com

The structure of the resulting SAM would be significantly influenced by the bulky di-isopropyl groups. Unlike the well-ordered, crystalline-like monolayers formed by n-alkyltrichlorosilanes or n-alkyltrimethoxysilanes, the SAMs from chlorobis(1-methylethyl)octadecylsilane would likely be less densely packed and more disordered. nih.gov The steric hindrance of the isopropyl groups would prevent the close packing of the octadecyl chains, leading to a more liquid-like or amorphous monolayer structure. nih.gov This "loosely packed" nature can be advantageous in applications where a certain degree of molecular mobility or permeability is desired at the surface.

Table 1: Comparison of Alkylsilanes for SAM Formation

| Silane Type | Typical Monolayer Structure | Key Influencing Factors | Potential Application |

| n-Alkyltrichlorosilane | Highly ordered, crystalline-like | Strong inter-chain van der Waals forces, potential for cross-linking | Corrosion resistance, low-friction surfaces |

| n-Alkyldimethylchlorosilane | Less ordered than trichlorosilanes | Reduced cross-linking potential | Chromatography stationary phases cfmats.com |

| Chlorobis(1-methylethyl)octadecylsilane | Likely disordered, loosely packed | Steric hindrance from isopropyl groups nih.gov | Surfaces with tailored permeability, anti-fouling coatings |

This table is generated based on general principles of SAM formation and the known effects of steric hindrance.

A primary consequence of modifying a surface with chlorobis(1-methylethyl)octadecylsilane is a dramatic increase in hydrophobicity. gelest.com The long, non-polar octadecyl chains create a low-energy surface that repels water. d-nb.infomdpi.com The water contact angle on a surface treated with a long-chain alkylsilane can be significantly high, indicating a highly hydrophobic character. researchgate.netunair.ac.id While the disordered nature of the SAM from this specific silane might slightly reduce the ultimate contact angle compared to a perfectly ordered monolayer, the surface would still exhibit strong water-repellent properties. mdpi.com

This enhanced hydrophobicity is valuable for creating self-cleaning surfaces, anti-icing coatings, and moisture barriers for sensitive electronics. gelest.com In composite materials, this silane can be used to treat inorganic fillers (like silica or glass fibers) to make them more compatible with a non-polar polymer matrix. nih.gov This surface treatment improves the dispersion of the filler within the matrix and enhances adhesion at the filler-polymer interface, leading to improved mechanical properties of the composite.

Table 2: Effect of Alkyl Chain Length on Water Contact Angle of Modified Silica Surfaces

| Alkyl Chain Length | Silane Example | Typical Water Contact Angle | Reference |

| C1 | Triethoxymethylsilane | ~0° (hydrophilic) | d-nb.info |

| C8 | Trimethoxy(octyl)silane | ~150° (highly hydrophobic) | d-nb.info |

| C16 | Hexadecyltrimethoxysilane | ~141-150° | researchgate.net |

| C18 | Octadecyltrimethoxysilane | High hydrophobicity expected | cfmats.com |

This table presents data for analogous trimethoxy- and triethoxysilanes to illustrate the general trend of hydrophobicity with alkyl chain length.

Application as a Reagent or Auxiliary in Organic and Organometallic Synthesis

In the realm of organic and organometallic synthesis, chlorobis(1-methylethyl)octadecylsilane can serve as a specialized silylating agent. The diisopropyloctadecylsilyl group can be introduced onto a substrate to act as a protecting group for sensitive functionalities, such as alcohols or amines. The bulky nature of the di-isopropyl groups provides significant steric protection, rendering the silyl (B83357) ether or silyl amine stable to a range of reaction conditions.

The lipophilic character of the octadecyl chain can also be exploited to enhance the solubility of polar molecules in non-polar organic solvents, facilitating reactions in homogenous phases. Furthermore, the silyl group can be cleaved under specific conditions, typically using a fluoride (B91410) source, to regenerate the original functional group. While not as common as smaller silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), the unique combination of steric bulk and high lipophilicity of the diisopropyloctadecylsilyl group makes it a potentially useful tool for specific synthetic challenges, particularly in the context of complex molecule synthesis or for imparting specific physical properties to an intermediate.

Stereocontrol and Selectivity in Organic Transformations Mediated by Sterically Hindered Silanes

The utility of sterically hindered silanes, such as chlorobis(1-methylethyl)octadecylsilane, is prominent in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The significant steric bulk provided by the two isopropyl groups and the long octadecyl chain plays a pivotal role in influencing the stereochemical outcome of reactions.

One of the primary applications of such bulky silanes is as a protecting group for alcohols. The large size of the diisopropyloctadecylsilyl group allows for the selective protection of less sterically hindered hydroxyl groups within a molecule. This selectivity is a key principle in multi-step organic synthesis, enabling chemists to differentiate between similar functional groups and achieve the desired transformations on a specific part of the molecule. While general principles of steric hindrance suggest that bulkier silyl halides will exhibit greater selectivity, specific data on the enantiomeric excesses (ee) or diastereomeric ratios (dr) achieved using chlorobis(1-methylethyl)octadecylsilane are not extensively documented in publicly available literature, indicating its use in highly specialized or proprietary applications.

The table below outlines the key structural features of chlorobis(1-methylethyl)octadecylsilane that contribute to its role in stereocontrol.

| Structural Feature | Contribution to Stereocontrol |

| Bis(1-methylethyl) groups | Provide significant steric hindrance around the silicon atom, directing incoming reagents to the less hindered face of a substrate. |

| Octadecyl chain | Adds to the overall steric bulk and can influence substrate orientation and solubility. |

| Chloro group | Serves as a reactive site for attachment to functional groups, forming a sterically demanding silyl ether. |

Enabling Novel Reaction Pathways

The unique reactivity profile of chlorobis(1-methylethyl)octadecylsilane, stemming from its steric and electronic properties, can enable reaction pathways that might be inaccessible with less hindered or electronically different silanes. The bulky substituents can stabilize reactive intermediates or prevent undesired side reactions, thereby opening up new synthetic possibilities.

In the context of protecting group chemistry, the stability of the resulting silyl ether is a critical factor. Silyl ethers derived from highly hindered silanes like chlorobis(1-methylethyl)octadecylsilane are generally more robust and resistant to cleavage under a variety of reaction conditions. This enhanced stability allows for the execution of chemical transformations that would otherwise cleave a less bulky silyl ether. For example, reactions requiring strongly basic or nucleophilic conditions can often be performed without affecting a diisopropyloctadecylsilyl ether.

Furthermore, the long octadecyl chain can be exploited in specific applications such as surface modification or in systems requiring phase-transfer catalysis. By anchoring a reactive silyl group to a long lipophilic chain, it is possible to create functionalized surfaces with specific properties or to facilitate reactions between reagents in immiscible phases.

While detailed, published examples of novel reaction pathways explicitly enabled by chlorobis(1-methylethyl)octadecylsilane are scarce, its properties suggest potential in several areas of advanced synthesis. The combination of a reactive center with significant steric shielding and a long alkyl chain presents opportunities for creating unique molecular architectures and controlling reactivity in complex chemical environments.

The following table summarizes the potential applications in enabling novel reaction pathways.

| Potential Application Area | Role of Chlorobis(1-methylethyl)octadecylsilane |

| Robust Protecting Group Chemistry | Allows for a wider range of subsequent chemical transformations due to the high stability of the resulting silyl ether. |

| Surface Functionalization | The octadecyl chain enables the modification of surfaces to create hydrophobic or other specifically functionalized materials. |

| Phase-Transfer Catalysis | The lipophilic chain can facilitate the transfer of the silyl moiety or a bound substrate between different phases in a reaction mixture. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Characterization of Reaction Products and Intermediates

In-Situ Spectroscopic Techniques for Monitoring Reaction Progress (e.g., Operando IR, Raman, NMR)

In-situ spectroscopic techniques are indispensable for monitoring the real-time progress of reactions involving "Silane, chlorobis(1-methylethyl)octadecyl-." These methods allow for the observation of molecular transformations as they occur, providing a dynamic understanding of reaction mechanisms and kinetics without the need for sample quenching or isolation. nih.govnih.gov

Operando Infrared (IR) and Raman Spectroscopy are powerful for tracking changes in functional groups during the hydrolysis and condensation of "Silane, chlorobis(1-methylethyl)octadecyl-." For instance, during the reaction of the silane (B1218182) with surface hydroxyl groups (e.g., on silica), Operando IR spectroscopy can monitor the disappearance of the Si-Cl stretching vibration and the appearance of Si-O-substrate and Si-OH bands. acs.orgornl.gov Simultaneously, the evolution of C-H stretching vibrations of the octadecyl and isopropyl groups can be tracked. acs.org Operando Raman spectroscopy offers complementary information, particularly for the analysis of the Si-O-Si backbone formation in the resulting polymer or surface layer. researchgate.net

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ²⁹Si NMR, provides detailed information about the silicon environment. uni-muenchen.de It can distinguish between the starting chlorosilane, silanol (B1196071) intermediates (R(i-Pr)₂Si-OH), and the various siloxane linkages (T-structures) formed during polymerization. researchgate.net By acquiring spectra at various reaction times, the kinetics of silane consumption and product formation can be accurately determined.

Below is a representative data table illustrating the kind of information that can be obtained from in-situ IR spectroscopy during the grafting of "Silane, chlorobis(1-methylethyl)octadecyl-" onto a silica (B1680970) surface.

| Time (minutes) | Si-Cl Absorbance (cm⁻¹) | Si-OH Absorbance (cm⁻¹) | Si-O-Si Absorbance (cm⁻¹) |

| 0 | Present | Absent | Absent |

| 15 | Decreasing | Appearing | Appearing |

| 60 | Absent | Decreasing | Increasing |

| 120 | Absent | Minimal | Stable |

High-Resolution Mass Spectrometry for Identification of Transient Species and Complex Mixtures

High-resolution mass spectrometry (HRMS) is a critical tool for identifying the array of products and short-lived intermediates that can form during the reactions of "Silane, chlorobis(1-methylethyl)octadecyl-." nih.govnih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, enabling the determination of elemental compositions. umb.edu

During the hydrolysis and condensation of "Silane, chlorobis(1-methylethyl)octadecyl-," HRMS can be used to identify:

The initial silane molecule and its isotopic pattern.

Hydrolyzed intermediates, such as the corresponding silanol.

Dimeric and oligomeric species formed in the early stages of polymerization.

Complex mixtures resulting from side reactions or incomplete reactions.

The high resolving power of these techniques is essential to differentiate between species with very similar masses. nih.gov

A hypothetical HRMS analysis of a reaction mixture of "Silane, chlorobis(1-methylethyl)octadecyl-" might yield the following species:

| Detected Ion | Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₂₄H₅₂ClSi | 403.3626 | 403.3621 |

| [M-Cl+OH+H]⁺ | C₂₄H₅₃OSi | 385.3911 | 385.3905 |

| [2(M-Cl)-H]⁺ | C₄₈H₁₀₁Si₂ | 733.7433 | 733.7428 |

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR, Diffusion NMR) for Detailed Structural Assignment of Polymers and Surface-Bound Species

Advanced NMR techniques are paramount for the detailed structural elucidation of the complex architectures that can be formed from "Silane, chlorobis(1-methylethyl)octadecyl-." nih.gov

Two-Dimensional (2D) NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is invaluable for confirming the connectivity of atoms within the molecule. wikipedia.orgyoutube.com For example, ¹H-¹H COSY can establish the coupling between protons on the octadecyl chain and the isopropyl groups, while ¹H-¹³C HSQC can correlate each proton to its directly attached carbon atom, confirming the integrity of the organic moieties after reaction. iupac.org

Solid-State NMR (ssNMR) is particularly crucial for characterizing the structure of materials where the silane is grafted onto a solid support or has formed a cross-linked polymer. researchgate.netacs.org ²⁹Si ssNMR can provide quantitative information on the degree of condensation by identifying and quantifying different silicon environments (T¹, T², T³), which correspond to the silane unit being bonded to the substrate or other silane units through one, two, or three siloxane bridges, respectively. researchgate.net ¹³C ssNMR can probe the structure and dynamics of the octadecyl and isopropyl groups in the solid state.

Diffusion NMR (DOSY) can be used in solution to separate the signals of different species based on their diffusion coefficients, which correlate with their size and shape. nih.gov This is useful for analyzing mixtures of monomers, oligomers, and polymers of "Silane, chlorobis(1-methylethyl)octadecyl-."

The following table shows representative ²⁹Si ssNMR data for a material synthesized from "Silane, chlorobis(1-methylethyl)octadecyl-."

| Silicon Species | Chemical Shift (ppm) | Relative Abundance (%) |

| T¹ | -50 to -55 | 20 |

| T² | -58 to -63 | 55 |

| T³ | -65 to -70 | 25 |

X-Ray Diffraction and Small-Angle Scattering for Structural Characterization of Derived Materials and Assemblies

X-ray scattering techniques are fundamental for understanding the long-range order and nanoscale organization of materials derived from "Silane, chlorobis(1-methylethyl)octadecyl-."

X-Ray Diffraction (XRD) is used to determine the crystalline structure of materials. youtube.comresearchgate.net For polymers or self-assembled monolayers formed from "Silane, chlorobis(1-methylethyl)octadecyl-," XRD can reveal information about the packing of the octadecyl chains. researchgate.net The presence of sharp diffraction peaks would indicate a high degree of crystallinity, while broad halos would suggest an amorphous structure. rsc.org

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are used to probe structures on the nanometer to micrometer scale. arxiv.orgnih.gov These techniques are ideal for characterizing the size, shape, and arrangement of self-assembled structures such as micelles or vesicles in solution, or the morphology of polymeric nanoparticles. nih.gov For surface-grafted layers, SAXS can provide information on the layer thickness and density.

A typical XRD pattern for a self-assembled monolayer of an octadecylsilane (B103800) derivative might show a prominent peak corresponding to the inter-chain spacing, as shown in the table below.

| Diffraction Angle (2θ) | d-spacing (Å) | Interpretation |

| 21.5° | 4.13 | Inter-chain spacing of hexagonally packed alkyl chains |

Surface-Sensitive Spectroscopies (e.g., XPS, NEXAFS, ToF-SIMS) for Analyzing Surface Grafting and Interfacial Chemistry

When "Silane, chlorobis(1-methylethyl)octadecyl-" is used to modify surfaces, a specialized set of surface-sensitive techniques is required to analyze the resulting interfacial chemistry.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information for the top few nanometers of a surface. For a surface treated with "Silane, chlorobis(1-methylethyl)octadecyl-," XPS can confirm the presence of silicon, carbon, and oxygen from the silane layer and the underlying substrate. High-resolution scans of the Si 2p, C 1s, and O 1s regions can elucidate the nature of the chemical bonding (e.g., Si-O-substrate vs. Si-O-Si).

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy can provide information about the orientation of the molecules on the surface by analyzing the angular dependence of the absorption of polarized X-rays. This is particularly useful for determining the tilt angle of the octadecyl chains in a self-assembled monolayer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed molecular information about the outermost monolayer of a sample. mdpi.comeag.com It can detect fragment ions characteristic of the octadecyl and isopropyl groups, as well as the silicon headgroup. nih.govnih.gov ToF-SIMS is also highly effective at identifying the nature of the attachment to the substrate by detecting molecular ions that include atoms from both the silane and the substrate. iontof.com

The following table presents representative XPS data for a silicon wafer surface before and after modification with "Silane, chlorobis(1-methylethyl)octadecyl-."

| Element | Binding Energy (eV) | Atomic Concentration (%) - Before | Atomic Concentration (%) - After |

| C 1s | 284.8 | 5 | 65 |

| O 1s | 532.5 | 45 | 20 |

| Si 2p | 99.3 | 50 | 15 |

Future Research Directions and Emerging Opportunities in Silane,chlorobis 1 Methylethyl Octadecyl Chemistry

Exploration of Sustainable and Green Chemistry Routes for Complex Organosilane Synthesis

The synthesis of complex organosilanes is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. Future research into chlorobis(1-methylethyl)octadecylsilane will likely prioritize the development of sustainable and green synthetic protocols. A key area of focus will be the adoption of solvent-free reaction conditions, which has been successfully demonstrated for other organosilanes like silatranes. acs.org Organocatalytic approaches, using substances like amidine derivatives, could offer an efficient, metal-free route to synthesizing or modifying chlorobis(1-methylethyl)octadecylsilane, minimizing waste and simplifying purification. acs.org

Furthermore, developing synthetic strategies that reduce the number of steps and avoid tedious purification techniques, such as column chromatography, will be crucial. mdpi.com This could involve optimizing reaction conditions to achieve high purity directly or designing processes where catalysts and excess reagents can be easily recycled. acs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic pathways for this and other long-chain organosilanes.

Development of Advanced Catalytic Systems for Selective Functionalization

The single chloro group on chlorobis(1-methylethyl)octadecylsilane is a prime target for selective functionalization, allowing for the covalent attachment of this molecule to surfaces or other molecules. Future research will undoubtedly focus on developing advanced catalytic systems to control this reactivity with high precision. While transition-metal catalysts, such as those based on palladium or nickel, are established for creating Si-C bonds via cross-coupling reactions, there is a growing interest in organocatalysis to achieve similar transformations. nih.govthermofishersci.in Chiral Brønsted acids, for instance, have been used for the atroposelective synthesis of biaryl siloxanes, suggesting that organocatalytic methods could be developed to introduce chirality or other specific functionalities to the chlorobis(1-methylethyl)octadecylsilane molecule. nih.gov

Another promising avenue is the use of catalysts like Wilkinson's catalyst for the dehydrogenative coupling of silanes to surfaces, a technique that has been applied to functionalize silicon nanocrystals. researchgate.netcdnsciencepub.com Investigating similar catalytic systems for grafting chlorobis(1-methylethyl)octadecylsilane onto various substrates could lead to materials with tailored surface properties. The steric bulk of the diisopropyl groups will present a unique challenge and opportunity, potentially influencing reaction kinetics and the final architecture of the surface modification in ways that differ from less hindered silanes. researchgate.netcdnsciencepub.com The development of catalysts that can operate under mild conditions and with high functional group tolerance will be essential for expanding the synthetic utility of this versatile silane (B1218182).

Integration into Stimuli-Responsive Materials and Smart Systems

A significant area of opportunity for chlorobis(1-methylethyl)octadecylsilane lies in its potential use as a building block for stimuli-responsive materials, or "smart" systems. These materials are designed to change their properties in response to external triggers like light, pH, or specific biomolecules. acs.orgnih.govmdpi.com By functionalizing the chloro group with a stimuli-responsive moiety, or by incorporating the silane into a larger responsive architecture, materials with switchable characteristics can be created.

For example, the long octadecyl chain imparts hydrophobic character, which could be leveraged in systems that respond to changes in their environment. Following the strategy used for functionalizing metal-organic frameworks (MOFs), chlorobis(1-methylethyl)octadecylsilane could be used to modify the surface of porous materials, creating "gatekeepers" that control the release of a payload in response to a specific stimulus. nih.gov Research has demonstrated the construction of supramolecular nanovalves on MOFs using silane functionalization, enabling pH- and enzyme-responsive drug release. nih.gov Similarly, light-cleavable linkers have been used to create degradable mesoporous organosilica particles. acs.org Adapting these concepts to incorporate the unique structural features of chlorobis(1-methylethyl)octadecylsilane could lead to novel systems for controlled release, sensing, and self-healing materials.

| Stimulus Type | Potential Application with Functionalized Silane | Related Research Finding |

| Light (UV) | Degradable polymer matrices, photo-triggered release from surfaces. | Mesoporous organosilica particles with light-cleavable linkers have been shown to degrade upon UV exposure, releasing their cargo. acs.org |

| pH | pH-responsive drug delivery systems, sensors for acidic/basic environments. | Silane-functionalized nanoscale MOFs have been developed to show low pH-responsive controlled drug release. nih.gov |

| Enzymes | Biocatalytic-triggered release for targeted therapies. | Systems based on silanized MOFs have demonstrated α-amylase-responsive release. nih.gov |

| Redox | Materials that respond to oxidative or reductive environments in biological systems. | Endogenous stimuli like redox state are leveraged in bridged polysilsesquioxanes for controlled release. mdpi.com |

Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Mechanistic Understanding

To unlock the full potential of chlorobis(1-methylethyl)octadecylsilane, a deep understanding of its reaction mechanisms is essential. Future research will increasingly rely on synergistic approaches that combine experimental studies with computational modeling. Theoretical studies can provide valuable insights into reaction pathways, transition states, and the influence of steric and electronic effects on reactivity, guiding the design of more efficient synthetic and catalytic processes.

For instance, computational methods have been used to rationalize the migratory aptitude of different groups in oxidation reactions and to elucidate the mechanism of photocatalyzed bond cleavage. acs.org Similar approaches can be applied to the reactions of chlorobis(1-methylethyl)octadecylsilane. DFT (Density Functional Theory) calculations could be employed to model the interaction of the silane with catalytic surfaces or to predict the outcomes of nucleophilic substitution at the silicon center. doi.org This combined experimental and computational strategy has been successfully used to understand the immobilization of organosilanes on silica (B1680970) surfaces and to elucidate the epimerization route in the dynamic kinetic asymmetric transformation of other silanes. doi.orgacs.org Such a dual approach will be instrumental in predicting the behavior of this specific silane and in accelerating the discovery of its novel applications.

Expanding Applications in Emerging Technologies Requiring Highly Tailored Material Interfaces and Architectures

The unique combination of a reactive head group, bulky substituents, and a long hydrocarbon tail makes chlorobis(1-methylethyl)octadecylsilane an ideal candidate for modifying the interfaces of materials in various emerging technologies. The ability of organosilanes to form robust covalent bonds with hydroxyl-rich surfaces like glass, metal oxides, and silica is well-documented. mdpi.comresearchgate.net

Future applications could include:

Advanced Chromatography: The octadecyl chain is a classic component of reversed-phase chromatography stationary phases. The bulky diisopropyl groups could create a unique steric environment, potentially leading to novel selectivities for separating complex mixtures.

Surface Modification for Electronics: Creating well-defined, self-assembled monolayers on semiconductor or dielectric surfaces is critical for advanced electronic devices. This silane could be used to create hydrophobic, insulating layers with controlled thickness and high stability.

Biomaterial Interfaces: The functionalization of biomedical implants to control protein adsorption and cellular interaction is a major field of research. The chloro group can be substituted with biocompatible polymers or bioactive molecules, while the octadecyl chain can modulate surface energy.

Nanoparticle Functionalization: Modifying the surface of nanoparticles is key to controlling their dispersion, stability, and interaction with their environment. mdpi.com This silane could be used to render inorganic nanoparticles compatible with organic matrices or to create core-shell structures with tailored properties for applications in catalysis, sensing, or drug delivery. nih.gov

The precise control over surface chemistry afforded by molecules like chlorobis(1-methylethyl)octadecylsilane will be a critical enabler for the next generation of high-performance materials and devices.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Silane,chlorobis(1-methylethyl)octadecyl- and verifying its structural integrity?

- Methodological Answer : This compound is typically synthesized by reacting silica or ceramic supports with silylating agents like octadecyl trichlorosilane under controlled conditions. The reaction forms a chemically bonded stationary phase, as described in pharmacopeial protocols . Structural confirmation requires elemental analysis to quantify carbon load and spectroscopic techniques (e.g., FTIR or XPS) to verify Si-O-C bonding. Chromatographic validation using reference standards ensures functional performance .

Q. How is Silane,chlorobis(1-methylethyl)octadecyl- applied in solid-phase extraction (SPE) for analyte adsorption?

- Methodological Answer : Its hydrophobic octadecyl chains enable efficient adsorption of non-polar analytes, such as acetaldehyde-DNPH derivatives. In SPE workflows, acetonitrile is the optimal solvent for elution, achieving up to 87.6% recovery due to its polarity compatibility with the bonded phase . Column capacity depends on particle diameter (1.5–10 µm) and porosity, as specified in USP guidelines for L1/L2/L3 phases .

Q. What analytical techniques are recommended for characterizing Silane,chlorobis(1-methylethyl)octadecyl- in chromatographic supports?

- Methodological Answer : Surface bonding is assessed via nitrogen adsorption (BET) for porosity, SEM for particle morphology, and thermogravimetric analysis (TGA) for thermal stability. Pharmacopeial standards require validation of retention times and selectivity using reference compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent efficiency data for analyte elution from Silane,chlorobis(1-methylethyl)octadecyl- SPE columns?

- Methodological Answer : Discrepancies often arise from solvent polarity and column aging. Systematic screening (e.g., acetonitrile vs. methanol) under standardized conditions (pH, temperature) is critical. Validation against NF-XP 70-210 protocols ensures reproducibility . Aging effects are mitigated by pre-conditioning columns with the target solvent and monitoring batch-to-batch variability via QC metrics .

Q. What factors influence the adsorption capacity of Silane,chlorobis(1-methylethyl)octadecyl- in complex matrices, and how can they be optimized?

- Methodological Answer : Capacity depends on ligand density, particle size (e.g., 30–50 µm for high-throughput separations ), and matrix interference (e.g., ionic strength). Optimization involves adjusting sample loading volume, using guard columns to trap interferents, and employing gradient elution to enhance resolution .

Q. How do in situ bonding protocols compare to pre-bonded phases in chromatographic performance?

- Methodological Answer : In situ bonding (e.g., on silica rods) offers customizable ligand density but requires rigorous quality control to avoid batch inconsistencies. Pre-bonded phases (e.g., L1/L2/L3) provide standardized reproducibility but may lack flexibility. Performance is evaluated via plate height measurements and retention factor consistency across pH gradients .

Q. What strategies address discrepancies in reported thermal stability of Silane,chlorobis(1-methylethyl)octadecyl- under operational conditions?

- Methodological Answer : Stability studies should use TGA-DSC to identify decomposition thresholds (typically >200°C for octadecyl phases). Contradictions arise from varying humidity levels during testing; thus, controlled dry nitrogen environments are recommended. Long-term stability is validated via accelerated aging tests at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.